2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound featuring an imidazo[1,2-b]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the core with N-(4-phenoxyphenyl)acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Scientific Research Applications
2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Imidazoles: Share the imidazole core but differ in functional groups and overall structure.
Pyrazoles: Similar core structure but lack the imidazo fusion.
Benzimidazoles: Contain a fused benzene and imidazole ring, differing in substitution patterns
Uniqueness
2-[6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both imidazo and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H24N4O4 |
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Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[6-(methoxymethyl)-2-oxo-7-phenyl-1,3-dihydroimidazo[1,2-b]pyrazol-3-yl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24N4O4/c1-34-17-22-25(18-8-4-2-5-9-18)26-29-27(33)23(31(26)30-22)16-24(32)28-19-12-14-21(15-13-19)35-20-10-6-3-7-11-20/h2-15,23H,16-17H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
BTRDYOCNTWAVHI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(C(=O)NC2=C1C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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